(2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone
CAS No.: 2743442-76-2
VCID: VC11567607
Molecular Formula: C5H6ClN3OS
Molecular Weight: 191.64 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Description |
(2-Chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone is a synthetic organic compound that combines a chlorinated pyrimidine ring and a sulfanone functional group. This unique molecular structure has garnered attention in medicinal chemistry and materials science due to its potential bioactivity and applications in drug design. The compound's pyrimidine core is significant in biological systems, particularly in nucleic acid metabolism, making it a promising candidate for pharmacological exploration. Structural CharacteristicsThe molecular structure of (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone consists of:
This combination of functional groups allows the compound to participate in diverse chemical reactions and form stable intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for its biological activity. SynthesisThe synthesis of (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone typically involves multi-step organic reactions:
Critical parameters such as temperature, solvent choice, and catalysts (e.g., Lewis acids) significantly influence yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to monitor reaction progress and isolate the final product. Applications
Mechanism of ActionThe biological activity of (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone is hypothesized to stem from its ability to:
Experimental studies using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could elucidate binding affinities and kinetics. Characterization DataAlthough specific data for this compound is limited, typical characterization includes:
Further studies are required to provide melting point, boiling point, solubility, and stability data. Challenges and Future Directions
|
---|---|
CAS No. | 2743442-76-2 |
Product Name | (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone |
Molecular Formula | C5H6ClN3OS |
Molecular Weight | 191.64 g/mol |
IUPAC Name | (2-chloropyrimidin-5-yl)-imino-methyl-oxo-λ6-sulfane |
Standard InChI | InChI=1S/C5H6ClN3OS/c1-11(7,10)4-2-8-5(6)9-3-4/h2-3,7H,1H3 |
Standard InChIKey | NOFOHDCTSNIXSB-UHFFFAOYSA-N |
Canonical SMILES | CS(=N)(=O)C1=CN=C(N=C1)Cl |
Purity | 95 |
PubChem Compound | 165693838 |
Last Modified | Aug 25 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume